

# Commercial Landscape and Research Focus

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## Compound Focus: Celastrol

CAS No.: 34157-83-0

Cat. No.: S548363

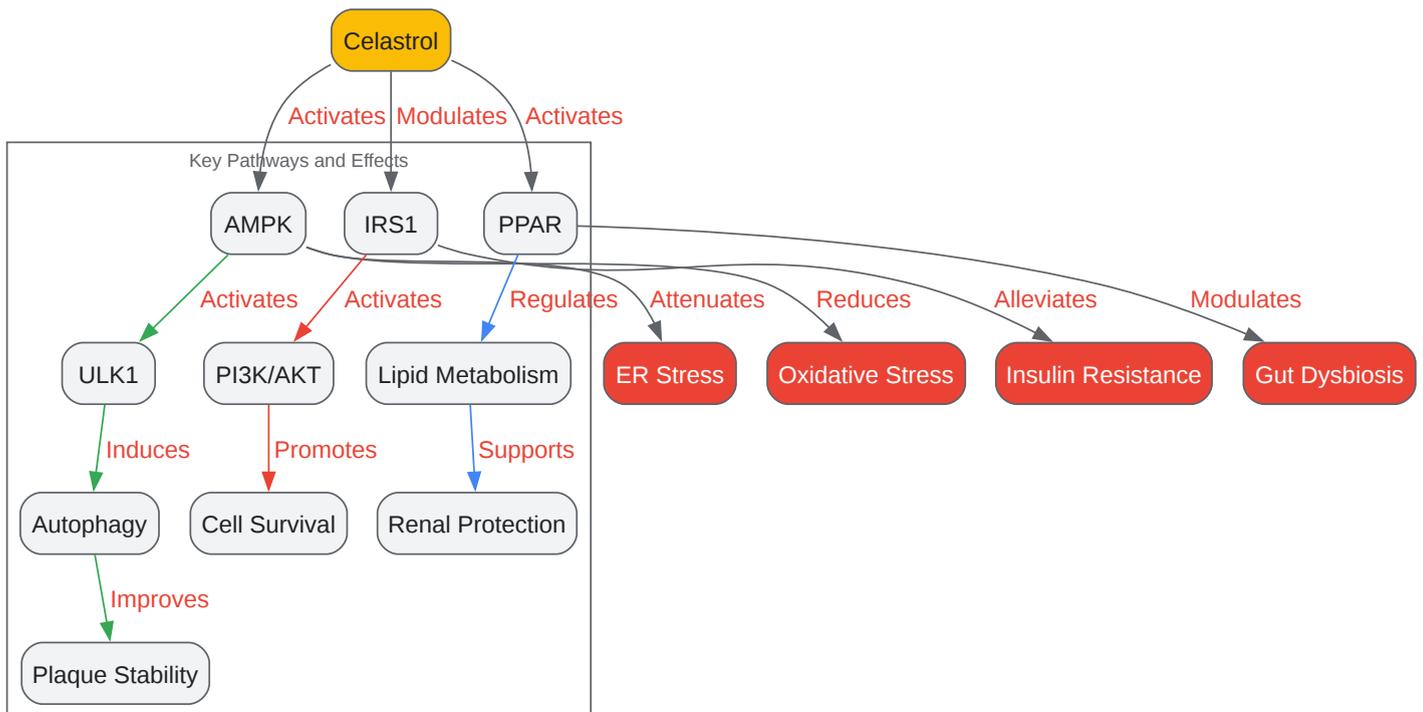
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The commercial and research efforts for **celastrol** are concentrated in specific global regions and therapeutic areas. The following table summarizes this distribution:

Aspect	Details
Major Market Regions [1]	North America, Europe, and the <b>Asia-Pacific (APAC)</b> region. APAC is noted as the fastest-growing market.
Key Manufacturers [1]	Primarily located in China, including <b>Xi'an Lyphar Biotech</b> , <b>Shaanxi Undersun Biomedtech</b> , <b>Xian Biof Bio Technology</b> , and others.
Primary Applications [1]	<b>Pharma and Healthcare</b> is the dominant application segment, followed by Beverages and others.
Prominent Research Areas	Metabolic & Inflammatory Diseases [2] [3], Reproductive Health [4], and Cardiovascular Diseases [5] [6].

## Key Research Areas and Molecular Mechanisms

Recent scientific research has elucidated several key molecular pathways through which **celastrol** exerts its effects. The diagram below synthesizes the primary mechanisms identified across recent studies:



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Overview of **Celastrol's** multi-target mechanism of action based on recent preclinical research.

The pathways highlighted above are central to the following areas of investigation:

- **Metabolic and Inflammatory Diseases:** Research indicates **celastrol** activates the **AMPK/ULK1 pathway** to induce macrophage autophagy, which improves lipid metabolism, reduces inflammation, and stabilizes atherosclerotic plaques [6]. In diet-induced obesity, it activates the **AMPK pathway** to reduce endoplasmic reticulum (ER) stress and oxidative stress, thereby improving endothelial function [3]. For diabetic kidney disease, **celastrol** modulates the **gut-kidney axis** and activates the **PPAR signaling pathway** to regulate lipid metabolism and protect renal function [2].
- **Reproductive Health:** Studies on ovarian aging show that **celastrol** modulates **IRS1 expression**, which in turn activates the **PI3K/AKT pathway**. This enhances follicle development, oocyte

maturation, and mitigates aging-related decline [4].

- **Cardiovascular Health:** Beyond atherosclerosis, **celastrol** has been shown to exert antiarrhythmic effects in chronic heart failure, potentially through the modulation of the **NLRP3/Caspase-1/IL-1 $\beta$**  signaling pathway [5].

## Detailed Experimental Protocol Example

To illustrate the methodological depth of current research, here is a detailed protocol from a recent study on ovarian aging [4], which provides a robust model for *in vivo* and *in vitro* analysis.

Aspect	Protocol Details
Animal Model	Female C57BL/6J mice (3-week-old young and 12-month-old middle-aged).
Treatment Groups	Young mice: Control and four celastrol dose groups (0.5, 1, 3, 6 mg/kg). Middle-aged mice: Control and celastrol (3 mg/kg).
Administration	Intraperitoneal injection every other day for three weeks. Control groups received an equivalent volume of DMSO.

| **Key Assessments** | **Ovarian morphology:** Follicle development and count. **Molecular analysis:** Transcriptomic sequencing of ovarian tissue. **Cell culture:** Porcine granulosa cells (GCs) and oocytes, treated with 0.5  $\mu$ M **celastrol** for 24 hours. **Functional validation:** Microinjection of IRS1 overexpression/knockdown vectors into porcine oocytes. || **Mechanism Probe** | Use of lentiviral vectors for *in vivo* IRS1 overexpression (LV-IRS1) and knockdown (sh-IRS1) to confirm the target. |

## Key Takeaways for Researchers

- **Regional Strengths:** The concentration of manufacturers in China suggests a strong regional expertise in the botanical extraction and initial R&D of **celastrol** [1].
- **Therapeutic Promise:** The consistent identification of specific, actionable pathways (like AMPK, IRS1/PI3K, and PPAR) across independent studies strengthens the therapeutic rationale for **celastrol** in complex multifactorial diseases.
- **Translational Gap:** It is important to note that the findings and dosages discussed here are from preclinical studies. The jump from animal models to human trials remains a significant hurdle that the

research community is still working to overcome.

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To cite this document: Smolecule. [Commercial Landscape and Research Focus]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548363#celastrol-global-research-distribution>]

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